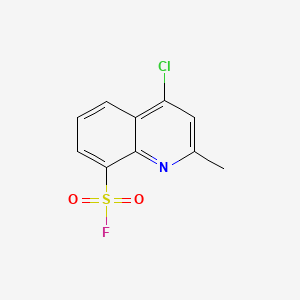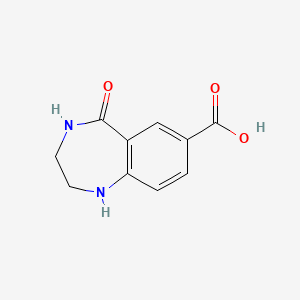
5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid (5-oxo-THBD-7-CA) is a compound that is used in a variety of scientific research applications. It is a heterocyclic compound that is found in a variety of plants and is known to have a variety of physiological and biochemical effects.
Applications De Recherche Scientifique
5-oxo-THBD-7-CA has been used in a variety of scientific research applications. It has been used as a tool to study the effects of oxidative stress in cells, as well as its potential role in the regulation of gene expression. It has also been used to study the effects of the compound on the immune system, as well as its potential role in cancer therapy. Additionally, 5-oxo-THBD-7-CA has been used to study the effects of the compound on the nervous system, as well as its potential role in the treatment of neurological disorders.
Mécanisme D'action
5-oxo-THBD-7-CA has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in inflammatory processes. 5-oxo-THBD-7-CA has also been shown to inhibit the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of gene expression. Finally, 5-oxo-THBD-7-CA has been shown to activate certain receptors, such as the serotonin receptor 5-HT1A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
5-oxo-THBD-7-CA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, as well as to have a protective effect against oxidative damage to cells. Additionally, it has been shown to have a positive effect on mood and behavior, as well as to have a protective effect against certain neurological disorders. Finally, it has been shown to have a protective effect against certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-oxo-THBD-7-CA in laboratory experiments is that it is a relatively simple compound to synthesize. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-oxo-THBD-7-CA in laboratory experiments. For example, the compound is not water-soluble, so it must be dissolved in a suitable solvent before it can be used. Additionally, because the compound is very reactive, it can be difficult to control the concentration of the compound in a laboratory experiment.
Orientations Futures
There are a variety of potential future directions for 5-oxo-THBD-7-CA research. One potential direction is to further investigate the compound's effects on the immune system, as well as its potential role in cancer therapy. Additionally, further research could be done to explore the compound's effects on the nervous system, as well as its potential role in the treatment of neurological disorders. Finally, further research could be done to explore the compound's potential use as an antioxidant and to investigate its potential role in the regulation of gene expression.
Méthodes De Synthèse
The synthesis of 5-oxo-THBD-7-CA is typically accomplished through a three-step process. The first step involves the formation of an iminium ion from a 1,4-benzodiazepine derivative and an aldehyde. This is followed by a nucleophilic addition of a thiol to the iminium ion, followed by a dehydration reaction to form the desired 5-oxo-THBD-7-CA. This synthesis method has been used in a variety of studies, including those looking at the synthesis of 5-oxo-THBD-7-CA derivatives.
Propriétés
IUPAC Name |
5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9-7-5-6(10(14)15)1-2-8(7)11-3-4-12-9/h1-2,5,11H,3-4H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYGMNSTESNJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(N1)C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
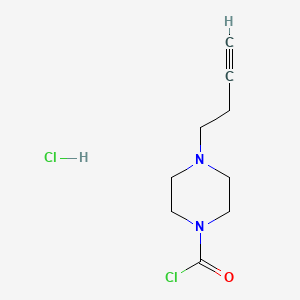
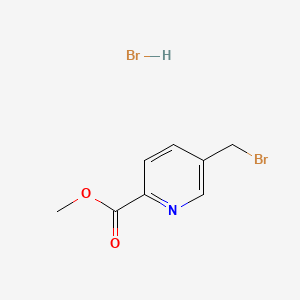
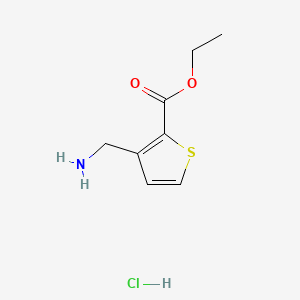
![rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis](/img/structure/B6609147.png)

![6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609160.png)
![(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid, trifluoroacetic acid](/img/structure/B6609165.png)
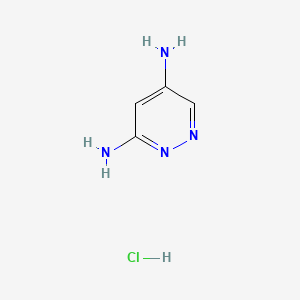
![1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B6609186.png)
![N-[3-amino-2-(chloromethyl)propyl]-3-[4-(trifluoromethyl)phenyl]butanamide hydrochloride](/img/structure/B6609195.png)
![tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate](/img/structure/B6609197.png)


